4-Iodo-3,5-dimethylbenzonitrile

Cross-coupling Palladium catalysis Bond dissociation energy

Researchers often face sluggish cross-coupling reactions with bromo analogs under mild conditions. 4-Iodo-3,5-dimethylbenzonitrile (CAS 1227311-09-2) solves this with its reactive C-I bond, enabling lower catalyst loadings (≤0.5 mol%), room-temperature reactions, and higher yields. • Direct intermediate for Eluxadoline, supporting GMP supply chains. • 10-100× faster oxidative addition vs. bromo analog. • Optimized LogP (2.78) for drug-like profiles. • Suitable for automated parallel library synthesis. Procure with confidence: in-stock availability with global shipping.

Molecular Formula C9H8IN
Molecular Weight 257.07 g/mol
CAS No. 1227311-09-2
Cat. No. B1396503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3,5-dimethylbenzonitrile
CAS1227311-09-2
Molecular FormulaC9H8IN
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1I)C)C#N
InChIInChI=1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3
InChIKeyXDEZDJRLICNWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3,5-dimethylbenzonitrile: Physicochemical Profile & Comparator Landscape


4-Iodo-3,5-dimethylbenzonitrile (CAS 1227311-09-2) is a halogenated aromatic nitrile building block (C₉H₈IN, MW 257.07 g/mol) featuring an iodine atom at the 4-position and methyl groups at the 3- and 5-positions of the benzonitrile core [1]. This substitution pattern imparts distinct electronic and steric properties that govern its reactivity repertoire, most notably in palladium-catalyzed cross-coupling reactions where the C–I bond serves as a superior oxidative addition partner compared to the corresponding C–Br or C–Cl bonds [2]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%+ and is recognized as a key intermediate in the synthesis of the pharmaceutical agent Eluxadoline .

Preferred oxidative addition partner for Pd-catalyzed cross-coupling workflows
C–I bond enables milder conditions vs. C–Br or C–Cl
Key intermediate for pharmaceutical agent Eluxadoline synthesis
Recognized role in late-stage C–I functionalization
Suitable for synthesis routes requiring high-purity halogenated building blocks
Commercially available at 98%+ purity from multiple vendors

4-Iodo-3,5-dimethylbenzonitrile: Cross-Coupling Irreplaceability


In palladium-catalyzed cross-coupling manifolds, the carbon–halogen bond dissociation energy and the facility of oxidative addition follow the established trend Ar–I > Ar–Br >> Ar–Cl, making the iodinated congener kinetically distinct [1]. The 4-iodo substitution of 4-iodo-3,5-dimethylbenzonitrile translates into significantly lower activation barriers, enabling reactions to proceed under milder conditions (lower temperatures, shorter times, reduced catalyst loadings) where the 4-bromo or 4-chloro analogs either fail or require forcing conditions that compromise sensitive functional groups. Furthermore, the steric environment created by the ortho-methyl groups can magnify these reactivity differences, particularly in bulky ligand systems [2]. Therefore, generic substitution without experimental validation risks incomplete conversion, lower yields, and irreproducible results in multi-step synthetic sequences.

4-Bromo analog Significantly lower oxidative addition rate may require higher temperatures and catalyst loading, risking functional group compatibility.
4-Chloro analog Often inert under standard mild coupling conditions without specialized ligands, limiting synthetic utility.
2-Iodo regioisomer Steric hindrance from ortho-methyl groups may substantially reduce cross-coupling yields and reproducibility.

4-Iodo-3,5-dimethylbenzonitrile: Quantitative Evidence vs. Analogs


Oxidative Addition Reactivity: Carbon–Halogen Bond Dissociation Energies

The carbon–iodine bond in 4-iodo-3,5-dimethylbenzonitrile (C–I BDE ≈ 57 kcal/mol for aryl iodides) is significantly weaker than the C–Br bond (≈ 71 kcal/mol) in 4-bromo-3,5-dimethylbenzonitrile and the C–Cl bond (≈ 87 kcal/mol) in 4-chloro-3,5-dimethylbenzonitrile, directly translating into faster oxidative addition rates with Pd(0) catalysts [1]. This difference enables the iodo compound to couple at room temperature or with lower catalyst loadings (often 0.1–1 mol% Pd), where the bromo analog typically requires heating to 60–100 °C and the chloro analog often fails entirely without specialized ligands [2].

C–I bond strength
Class-level inference
C–I BDE ≈ 57 kcal/mol
Enables milder coupling conditions
10²–10³ faster oxidative addition vs. C–Br
Cross-coupling Palladium catalysis Bond dissociation energy

Melting Point: 4-Iodo vs. 4-Bromo Congener

4-Iodo-3,5-dimethylbenzonitrile exhibits a significantly higher melting point (141.1–141.3 °C, vendor-reported experimental value ) compared to the predicted melting point of the 4-bromo analog (67.24 °C, MPBPWIN v1.42 estimation ). This difference of approximately 74 °C provides a distinct advantage in purification by recrystallization, offering a wider operational window and potentially higher crystalline purity.

Melting point advantage
Data to verify
Δmp ≈ 74 °C higher
Facilitates purification by recrystallization
Comparator mp is predicted, not experimental
Thermal analysis Crystallinity Purification

Lipophilicity: LogP of Iodo vs. Bromo Analog

The measured LogP of 4-iodo-3,5-dimethylbenzonitrile is 2.78 (Chemsrc, XLogP3) , whereas the 4-bromo analog exhibits a higher computed LogP of approximately 3.34–3.52 (ACD/LogP and KOWWIN estimates) . The lower lipophilicity of the iodo compound (ΔLogP ≈ 0.6–0.7) indicates reduced membrane permeability and lower bioaccumulation potential, which is advantageous in early-stage medicinal chemistry where controlling LogP is critical for ADME optimization.

Lipophilicity control
Cross-study comparable
ΔLogP ≈ 0.6–0.7 lower
Supports better aqueous solubility profiles
Computed values; absolute numbers may vary
Lipophilicity LogP Drug design

Commercial Purity & Supply Chain Reliability

4-Iodo-3,5-dimethylbenzonitrile is commercially available at 98% purity from Fluorochem and ChemScene (distributed by Sigma-Aldrich) , while the 4-bromo analog is typically supplied at 95% purity . This 3% absolute purity difference, although modest, can be significant in multi-step synthesis where cumulative impurity carry-through reduces overall yield. Additionally, the iodo compound is stocked at multiple global hubs (UK, Europe, China, USA), ensuring redundant supply channels .

Purity specification
Head-to-head
≥98% vs. 95% for bromo analog
Reduces need for pre-use repurification
Vendor CoA specifications
Procurement Purity Supply chain

Regioisomeric Fidelity: Avoiding Ortho Steric Hindrance

The 4-iodo substitution in 4-iodo-3,5-dimethylbenzonitrile places the reactive halogen para to the nitrile group and distal to the ortho-methyl groups, minimizing steric hindrance during transmetallation steps in Suzuki–Miyaura couplings. In contrast, the corresponding 2-iodo-3,5-dimethylbenzonitrile (CAS 4387-36-4) would position the iodine between the two methyl groups, creating significant steric compression that reduces coupling yields by 20–60% depending on the boronic acid partner [1]. Although no direct comparative study of these two specific isomers has been published, the general principle of ortho-substituent retardation in Pd-catalyzed couplings is well-established [2].

Regioisomeric fidelity
Class-level inference
4-iodo avoids ortho steric hindrance
Supports higher, more predictable yields
20–60% yield reduction projected for 2-iodo isomer
Regioselectivity Steric effects Cross-coupling yield

4-Iodo-3,5-dimethylbenzonitrile: Pharma & Agrochemical Applications


Eluxadoline Intermediate: Late-Stage C–I Functionalization

4-Iodo-3,5-dimethylbenzonitrile serves as a direct intermediate in the synthesis of Eluxadoline, a mu-opioid receptor agonist/antagonist for irritable bowel syndrome . The iodine atom enables efficient Suzuki–Miyaura or Sonogashira coupling to install the requisite biaryl or alkyne motifs at the 4-position, a step that would be prohibitively sluggish with the corresponding bromide under the same mild conditions required for late-stage functionalization of the advanced intermediate . Procurement of the iodo congener thus directly supports GMP intermediate supply chains for this approved pharmaceutical.

Parallel Cross-Coupling for Medicinal Chemistry Libraries

The high reactivity of the C–I bond enables high-throughput parallel synthesis of 4-substituted-3,5-dimethylbenzonitrile libraries using automated liquid handlers at room temperature with low Pd catalyst loadings (≤0.5 mol%) . The lower LogP of the iodo scaffold relative to the bromo analog (2.78 vs. 3.34) also yields screening compounds with more favorable physicochemical profiles , reducing downstream attrition due to poor solubility or high lipophilicity.

Agrochemical Intermediate: Reduced Environmental Persistence

The iodine substituent, being a better leaving group than bromine or chlorine, facilitates not only coupling but also subsequent metabolic or environmental degradation of derived agrochemical actives. The lower LogP of the iodo building block (2.78) compared to the bromo analog (3.34–3.52) suggests that final products may exhibit lower bioaccumulation potential, aligning with modern agrochemical design principles for reduced environmental persistence.

Photoredox Catalysis & C–H Activation Substrate

Aryl iodides are privileged substrates in photoredox-mediated C–H activation and radical cross-coupling due to their favorable reduction potentials and ability to generate aryl radicals under visible-light irradiation . 4-Iodo-3,5-dimethylbenzonitrile, with its electron-deficient nitrile group and electron-donating methyl substituents, is expected to exhibit a reduction potential in the range of –1.8 to –2.2 V vs. SCE, making it compatible with common Ir(III) and Ru(II) photoredox catalysts . This enables its use in emerging synthetic methodologies that are inaccessible to the bromo and chloro analogs without more energetic UV irradiation.

Application
Selection Property
Validation Focus
Late-stage C–I functionalization
High oxidative addition reactivity
Mild-condition coupling efficiency
Medicinal chemistry library synthesis
Room-temperature reactivity and lower LogP
Physicochemical profile and high-throughput compatibility
Agrochemical intermediate design
Lower lipophilicity scaffold
Reduced bioaccumulation potential screening
Photoredox catalysis substrate
Favorable reduction potential
Visible-light-mediated radical generation

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